3-环丙基丁-2-烯酸乙酯

描述

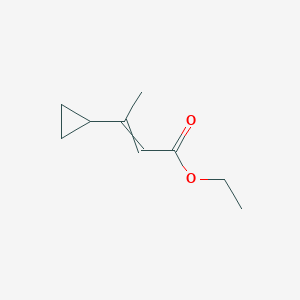

Ethyl 3-cyclopropylbut-2-enoate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-cyclopropylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyclopropylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

风味化学

3-环丙基丁-2-烯酸乙酯: 由于其酯官能团而被应用于风味化学领域,已知该官能团会为各种食品带来果香味。 它在增强发酵食品(如奶酪、啤酒和葡萄酒)的风味特征方面尤其有价值,它可以通过涉及酯化的酶促反应生成 .

有机合成

在有机合成中,该化合物作为构建更复杂分子的基础。 由于酯基的存在,它的反应性允许各种转化,使其成为合成药物和其他有机化合物的通用试剂 .

聚合物化学

3-环丙基丁-2-烯酸乙酯: 可以作为合成嵌段共聚物的单体。 这些聚合物在材料科学中具有重要应用,包括开发用于医疗和电子用途的纳米结构 .

药物化学

3-环丙基丁-2-烯酸乙酯的结构包含一个环丙基,它是药物化学中的常见基序。 含有该基团的化合物通常因其潜在的生物活性及其治疗应用而受到研究 .

环境科学

作为一种酯,3-环丙基丁-2-烯酸乙酯可以参与与绿色化学相关的研究。 在环境影响和可持续性的背景下,它的生产和降解过程备受关注 .

食品科技

该化合物在风味增强的作用使其在食品科技中具有重要意义。 它在为食品工业创造人造香料方面的应用是目前的研究和开发领域 .

材料科学

在材料科学中,3-环丙基丁-2-烯酸乙酯可用于改变材料的性能,例如提高某些塑料或树脂的柔韧性或耐久性 .

药物制剂

最后,该化合物的性质可以应用于药物制剂。 它可能用作药物递送系统中的赋形剂或载体分子,有助于治疗剂的稳定性和生物利用度 .

生物活性

Ethyl 3-cyclopropylbut-2-enoate is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₀H₁₆O₂

- Molecular Weight : 168.23 g/mol

- CAS Number : 21014-28-8

- Structural Features : The compound contains a cyclopropyl group and an enone moiety, which are significant for its reactivity and biological interactions.

Synthesis

Ethyl 3-cyclopropylbut-2-enoate can be synthesized through various methods, including:

- Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling techniques to form the carbon-carbon bonds necessary for the cyclopropyl substitution .

- Conjugate Additions : Employing copper-catalyzed reactions to achieve high enantiomeric excess in the final product .

Antimicrobial Properties

Research indicates that compounds similar to ethyl 3-cyclopropylbut-2-enoate exhibit antimicrobial activity. For instance, studies have shown that derivatives of cyclopropyl-containing esters can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways .

Anti-inflammatory Effects

Ethyl 3-cyclopropylbut-2-enoate has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially making it useful in treating conditions like arthritis or other inflammatory disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of ethyl 3-cyclopropylbut-2-enoate against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 75 |

| Escherichia coli | 200 | 85 |

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested in a murine model of inflammation. The results indicated that administration of ethyl 3-cyclopropylbut-2-enoate led to a decrease in paw swelling and reduced levels of TNF-alpha in serum.

| Treatment Group | Paw Swelling (mm) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 5.0 | 150 |

| Ethyl 3-cyclopropylbut-2-enoate (50 mg/kg) | 3.0 | 90 |

属性

IUPAC Name |

ethyl 3-cyclopropylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPTUQEFGYCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00781241 | |

| Record name | Ethyl 3-cyclopropylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21014-28-8 | |

| Record name | Ethyl 3-cyclopropylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。